molecular formula C24H27N3O4S B3292312 N-(2,5-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 877658-90-7

N-(2,5-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B3292312
CAS No.: 877658-90-7
M. Wt: 453.6 g/mol
InChI Key: ZGGMGLXUIQNVJW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a 2,5-dimethoxyphenyl group, an indole core linked via a sulfanyl bridge, and a pyrrolidin-1-yl ethyl ketone moiety.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-30-17-9-10-21(31-2)19(13-17)25-23(28)16-32-22-14-27(20-8-4-3-7-18(20)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGMGLXUIQNVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic compound with potential biological activity. Its structural complexity suggests a range of interactions with biological systems, particularly in pharmacological contexts. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The compound's molecular formula is C24H27N3O4SC_{24}H_{27}N_{3}O_{4}S, with a molecular weight of 453.6 g/mol. It typically exhibits high purity levels of around 95% in research applications.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties through various pathways:

  • Inhibition of Kinases : Many indole derivatives have shown the ability to inhibit kinases involved in cancer progression. For instance, a related compound was found to inhibit MEK1 kinase activity with an IC50 value of 14 nmol/L .
  • Cell Proliferation : Studies on similar structures indicate that they can inhibit cell proliferation in cancer cell lines, particularly those harboring mutations in B-Raf and Ras genes .

Neuropharmacological Effects

The indole structure is commonly associated with psychoactive properties. Compounds featuring similar frameworks have been studied for their effects on neurotransmitter systems:

  • Serotonergic Activity : Indole derivatives often interact with serotonin receptors, potentially influencing mood and anxiety levels.

Toxicological Profile

Understanding the safety profile is essential for any therapeutic application. Preliminary studies on related compounds have indicated potential cardiotoxic effects, particularly concerning QT interval prolongation and hERG channel inhibition . This necessitates careful evaluation in preclinical models.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerMEK1 Inhibition (IC50 = 14 nmol/L)
Cell ProliferationInhibition in B-Raf/Ras mutant cell lines
NeuropharmacologyInteraction with serotonin receptors
CardiovascularPotential hERG channel inhibition

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated:

  • Study on Indole Derivatives : A study evaluated the anticancer efficacy of various indole derivatives in xenograft models, demonstrating significant tumor growth inhibition through targeted kinase inhibition.
  • Neurotoxicity Assessment : Research into similar compounds highlighted their potential neurotoxic effects, emphasizing the need for comprehensive toxicity studies before clinical application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three classes of analogs: indole-oxadiazole hybrids , complex amide derivatives , and agricultural acetamide pesticides .

Indole-Oxadiazole Hybrids (e.g., 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol)

Structural Differences :

  • Target Compound : Contains a sulfanyl-linked indole and pyrrolidinyl ethyl ketone group.
  • Analog (Compound 4, ) : Features a 1,3,4-oxadiazole ring instead of the pyrrolidinyl ethyl ketone, with a simpler acetamide backbone.

Functional Implications :

  • The oxadiazole ring in the analog may enhance metabolic stability due to its aromatic character, whereas the pyrrolidinyl ethyl ketone in the target compound could improve membrane permeability or receptor binding via nitrogen lone-pair interactions .
  • Application : Indole-oxadiazole hybrids are often explored for antimicrobial or anticancer activity, whereas the target compound’s pyrrolidine group may shift its activity toward neurological targets (e.g., serotonin receptors) .
Complex Amide Derivatives (e.g., Pharmacopeial Forum Compounds m–o)

Structural Differences :

  • Target Compound: Lacks the tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups found in Pharmacopeial Forum analogs.
  • Pharmacopeial Analogs : Include stereochemically diverse hydroxyl and phenyl substituents, which may confer distinct solubility or target selectivity.

Functional Implications :

  • Hydroxyl groups in Pharmacopeial analogs (e.g., compound m) could enhance aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s lipophilic dimethoxyphenyl group .
  • Application : Such analogs are typically designed for high-affinity enzyme inhibition (e.g., protease inhibitors), whereas the target compound’s indole-pyrrolidine system may favor GPCR modulation .
Agricultural Acetamide Pesticides (e.g., Oxadixyl, Flumetsulam)

Structural Differences :

  • Target Compound : Incorporates an indole-sulfanyl group absent in pesticidal acetamides.
  • Pesticides : Feature triazolo-pyrimidine (flumetsulam) or oxazolidinyl (oxadixyl) rings optimized for plant pathogen targeting.

Functional Implications :

  • The methoxy and oxazolidinyl groups in oxadixyl enhance fungicidal activity by disrupting lipid biosynthesis, whereas the target compound’s indole and pyrrolidine groups are more likely to interact with mammalian receptors .
  • Application : Pesticides prioritize environmental stability and low mammalian toxicity, while the target compound’s design may prioritize bioavailability and CNS penetration .

Data Table: Structural and Functional Comparison

Compound Name / Class Key Substituents Functional Groups Potential Applications Reference
Target Compound 2,5-Dimethoxyphenyl, indole-sulfanyl, pyrrolidinyl ethyl ketone Acetamide, sulfide, tertiary amine Neurological/pharmacological N/A
Indole-Oxadiazole Hybrid (Compound 4) 1,3,4-Oxadiazole, indole-methyl Oxadiazole, thiol Antimicrobial/anticancer
Pharmacopeial Analog (Compound m) Dimethylphenoxy, tetrahydropyrimidinyl, hydroxyl Hydroxyl, amide, aromatic Enzyme inhibition
Oxadixyl (Pesticide) 2,6-Dimethylphenoxy, oxazolidinyl Methoxy, oxazolidinone Fungicidal

Key Research Findings

  • Synthetic Flexibility : The target compound’s indole-sulfanyl-acetamide scaffold allows modular substitution, akin to methods used for indole-oxadiazole hybrids .
  • Bioactivity Predictions : Pyrrolidine and dimethoxyphenyl groups are associated with CNS activity (e.g., MAO inhibition), contrasting with pesticidal acetamides’ pathogen-specific mechanisms .
  • Pharmacokinetic Trade-offs : Compared to hydroxyl-rich Pharmacopeial analogs, the target compound’s lipophilic groups may improve CNS penetration but increase hepatic metabolism risks .

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Coupling of indole-thiol with activated acetamide : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base at 273 K to form the sulfanylacetamide core . (ii) Functionalization of the pyrrolidine moiety : Introduce the 2-oxo-2-(pyrrolidin-1-yl)ethyl group via nucleophilic substitution or alkylation under inert conditions. (iii) Purification : Recrystallization from methylene chloride or chromatography to achieve >95% purity.
  • Key Parameters : Reaction temperature (≤273 K), stoichiometric control of coupling agents, and slow solvent evaporation for crystallization .

Q. How can structural characterization of this compound be performed to confirm its conformation and purity?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve dihedral angles between aromatic rings (e.g., indole and dimethoxyphenyl groups) to confirm spatial orientation. For example, analogous acetamides show dihedral angles ranging from 44.5° to 77.5° between aromatic systems .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to verify sulfanyl and pyrrolidinyl ethyl linkages.
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
  • HPLC-MS : Monitor purity (>98%) using reverse-phase C18 columns with ESI+ ionization .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound, particularly regarding target selectivity?

  • Methodological Answer :
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to quantify binding affinity (Ki) against off-target receptors (e.g., serotonin or dopamine receptors) .
  • Molecular Dynamics (MD) Simulations : Model interactions between the indole-sulfanyl moiety and target binding pockets (e.g., enzyme active sites) to identify steric/electronic mismatches .
  • Data Normalization : Control for batch-to-batch variability in compound purity using orthogonal analytical methods (e.g., DSC for polymorph screening) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with logP and solubility. For example, dimethoxy substitution increases hydrophilicity compared to dichloro analogs .
  • ADMET Prediction : Use tools like SwissADME to predict CYP450 metabolism sites, focusing on the pyrrolidinyl ethyl group’s susceptibility to oxidative N-dealkylation .
  • Docking Studies : Prioritize modifications to the indole-3-sulfanyl region to enhance binding to neurological targets (e.g., 5-HT receptors) .

Q. What experimental designs are recommended to analyze the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to:
  • Acidic/alkaline conditions : 0.1M HCl/NaOH at 37°C for 24h.
  • Oxidative stress : 3% H2O2 at 25°C.
  • Photolysis : UV light (254 nm) for 48h .
  • LC-MS/MS Degradant Profiling : Identify major degradation products (e.g., sulfoxide or hydrolyzed acetamide) and quantify using external calibration curves .

Key Challenges & Recommendations

  • Stereochemical Complexity : The pyrrolidinyl ethyl group may introduce conformational flexibility, requiring advanced MD simulations to predict bioactive conformers .
  • Biological Data Reproducibility : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

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